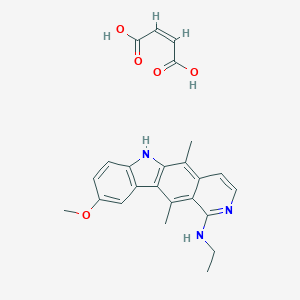
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have neuroprotective effects and has been investigated for the treatment of neurodegenerative diseases such as Parkinson's disease.
Wirkmechanismus
The mechanism of action of 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate involves the inhibition of the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is involved in cell death and inflammation, and inhibition of this pathway has been shown to have neuroprotective effects.
Biochemische Und Physiologische Effekte
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been found to have several biochemical and physiological effects. It has been shown to reduce the loss of dopamine neurons in animal models of Parkinson's disease. 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has also been found to reduce inflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate in lab experiments include its well-defined mechanism of action and its ability to cross the blood-brain barrier. However, the limitations of using 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate include its potential toxicity and the need for further studies to determine its efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate. One direction is the investigation of its potential therapeutic applications in other neurodegenerative diseases such as Alzheimer's disease. Another direction is the optimization of its synthesis to increase yield and purity. Additionally, further studies are needed to determine the safety and efficacy of 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate in humans.
Synthesemethoden
The synthesis of 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate involves several steps, including the reaction of 9-methoxy-carbazole with N-ethyl-3-aminopropylamine to form an intermediate. This intermediate is then reacted with 5,11-dimethyl-6H-pyrido(4,3-b)carbazol-1-amine to form the final product. The synthesis of 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been optimized to increase yield and purity.
Wissenschaftliche Forschungsanwendungen
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been extensively studied for its potential therapeutic applications. It has been investigated for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been found to have neuroprotective effects and has been shown to reduce the loss of dopamine neurons in animal models of Parkinson's disease.
Eigenschaften
CAS-Nummer |
115464-63-6 |
|---|---|
Produktname |
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate |
Molekularformel |
C20H21N3O.C4H4O4 |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;N-ethyl-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-amine |
InChI |
InChI=1S/C20H21N3O.C4H4O4/c1-5-21-20-18-12(3)17-15-10-13(24-4)6-7-16(15)23-19(17)11(2)14(18)8-9-22-20;5-3(6)1-2-4(7)8/h6-10,23H,5H2,1-4H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
NQCQYNRFZLZJMK-BTJKTKAUSA-N |
Isomerische SMILES |
CCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C.C(=CC(=O)O)C(=O)O |
Synonyme |
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine malea te |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



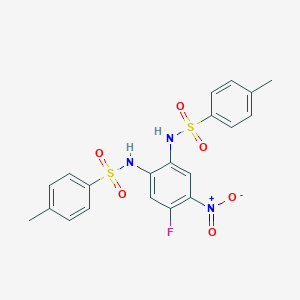

![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)

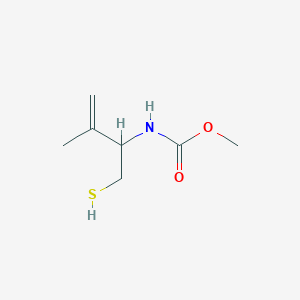

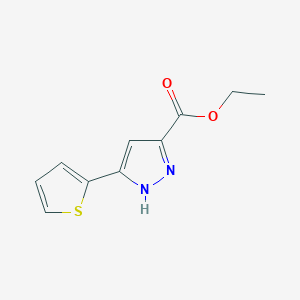
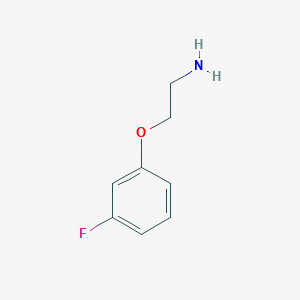
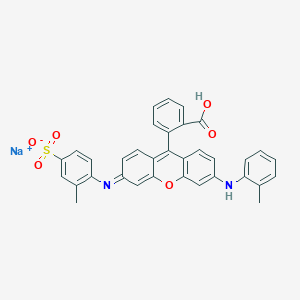
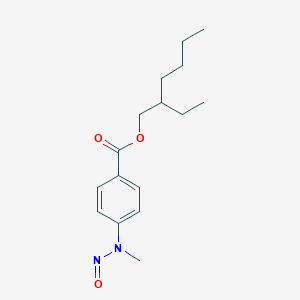
![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)
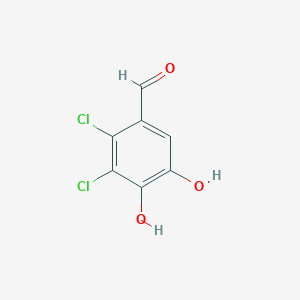
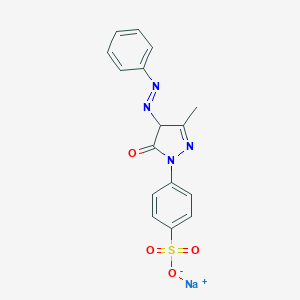
![[(4-Chlorobenzyl)sulfonyl]acetic acid](/img/structure/B37656.png)